3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
Description
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
3'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane] |
InChI |
InChI=1S/C11H15NS/c1-8-6-11(7-8)9-3-5-13-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3 |
InChI Key |
QWGWZZWTGIZLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a thieno[3,2-c]pyridine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Cycloaddition Reactions
This spirocyclic compound participates in (3+2) cycloaddition reactions due to its electron-deficient thienopyridine moiety. A study using analogous D-A (Donor-Acceptor) cyclopropanes demonstrated chemo- and diastereo-selective reactions with α,β-unsaturated enamides under basic conditions .
| Reaction Type | Conditions | Products | Yield | Diastereoselectivity |
|---|---|---|---|---|
| (3+2) Cycloaddition | NaOH (5 mol%), THF, 30°C, 24 h | Spiro(cyclopentane-1,3'-indoline) derivatives with 3 adjacent chiral centers | 74–90% | Single diastereomer |
| Michael Addition | Ethanol, 30°C | Functionalized spirocyclic adducts | 83% | 7:3 diastereomeric ratio |
The reaction proceeds via deprotonation to form a ring-opening intermediate, followed by selective enamide 1,4-addition and intramolecular cyclization . Steric hindrance at the β-carbon of the enamide directs selectivity over enone pathways .
Ring-Opening and Functionalization
The cyclobutane ring in the spiro system undergoes strain-driven ring-opening under catalytic hydrogenation or acid/base conditions .
Key transformations include :
-
Hydrogenolysis : Pd/C-mediated cleavage of the cyclobutane ring to yield linear thienopyridine derivatives.
-
Acid-Catalyzed Rearrangement : HCl in DMSO induces ring expansion, forming diastereomeric tetracyclic products .
Oxidation and Reduction
The thienopyridine component shows redox activity:
Electron-withdrawing groups (e.g., cyano) on the pyridine ring enhance oxidation rates .
Substituent-Dependent Reactivity
The methyl group at position 3 influences steric and electronic properties:
-
Steric Effects : Hinders nucleophilic attack at the adjacent carbon, favoring distal reaction sites .
-
Electronic Effects : Electron-donating methyl groups stabilize intermediates during cycloadditions, improving yields (e.g., 90% vs. 74% for non-methylated analogs) .
Diastereoselective Transformations
Spirocyclic rigidity enables high diastereoselectivity in multi-step reactions:
Scientific Research Applications
3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues with Varying Ring Sizes
Spirocyclic systems with different ring sizes exhibit distinct conformational and electronic properties:
Key Observations :
- Conformational Flexibility : The 7-membered cycloheptane spiro system () offers greater flexibility, which may enhance binding to dynamic biological targets, whereas the 4-membered cyclobutane in the target compound provides rigidity for selective interactions .
Substituent Effects: Methyl vs. Methoxy
Substituents at the 3-position significantly influence electronic and steric profiles:
Key Observations :
Biological Activity
3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] is with a molecular weight of approximately 193.31 g/mol. The compound features a spirocyclic structure that includes a cyclobutane ring fused with a thieno[3,2-c]pyridine moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods involving cycloaddition reactions and functionalization techniques. Recent advancements in C–H activation chemistry have facilitated the formation of spirocyclic compounds with high efficiency and selectivity. For example, methods utilizing [2 + 2]-cycloadditions have been reported to yield derivatives of spirocyclic structures effectively .
Antimicrobial Activity
One of the primary areas of investigation for 3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] is its antimicrobial activity. Preliminary studies have indicated that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] | TBD | TBD |
| Example Compound A | 12 | E. coli |
| Example Compound B | 8 | S. aureus |
Note: The specific MIC values for the target compound are yet to be determined in comparative studies.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of spirocyclic compounds for their antibacterial properties against Mycobacterium tuberculosis. The results indicated that certain derivatives had promising inhibitory effects, suggesting that modifications to the spirocyclic framework could enhance activity against resistant strains .
- Anticancer Activity : Another investigation focused on thienopyridine derivatives revealed their potential as cytotoxic agents against various cancer cell lines. The study highlighted that the introduction of specific substituents could significantly enhance their efficacy .
Q & A
Q. Basic Research Focus
- Column Chromatography : Use silica gel (100–200 mesh) with gradients of petroleum ether and ethyl acetate (e.g., 70:30 to 50:50) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., 1,4-dioxane or ethanol/water) based on solubility differences between the spiro compound and impurities .
- HPLC for Final Purity : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water gradients is recommended .
How can reaction yields be improved in spiro-ring formation?
Q. Advanced Research Focus
- Catalyst Optimization : Test transition-metal catalysts (e.g., Co(II)) for annulation efficiency. Evidence shows cobalt improves regioselectivity in spirocyclopropane-thienopyridine synthesis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or pyridine) enhance reaction rates by stabilizing intermediates .
- Temperature Control : For exothermic steps (e.g., glyoxal addition), maintain 80–100°C to balance reactivity and decomposition .
What methodologies assess the biological activity of this compound?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Screen against kinases (e.g., Lck or KDR) using fluorescence polarization or radiometric assays, as thieno[3,2-c]pyridines show kinase inhibitory activity .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, using compounds like 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as benchmarks .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations, critical for evaluating CNS-targeting potential .
How is the spirocyclic conformation analyzed computationally?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
- Molecular Docking : Simulate interactions with biological targets (e.g., adenosine A1 receptors) using AutoDock Vina to prioritize derivatives for synthesis .
- Conformational Sampling : Perform MD simulations (e.g., in GROMACS) to study ring puckering and stability over nanosecond timescales .
What are common pitfalls in scaling up synthesis for this compound?
Q. Advanced Research Focus
- Exothermic Hazards : Monitor temperature during cyclization (e.g., glyoxal reactions) to avoid runaway exotherms .
- Byproduct Formation : At scale, silica gel chromatography becomes impractical; switch to recrystallization or distillation for cost-effective purification .
- Regulatory Compliance : Ensure intermediates (e.g., phosphorus pentasulfide) are handled under OSHA guidelines due to toxicity .
How do substituents on the cyclobutane ring affect bioactivity?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Introduce methyl, bromo, or methoxy groups via Suzuki coupling or alkylation. For example, bromophenyl substituents enhance antimicrobial potency in related spiro compounds .
- Pharmacophore Mapping : Use QSAR models to correlate logP, polar surface area, and IC50 values. Thieno[3,2-c]pyridines with logP 2–3 show optimal blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
